2-甲基-3-(2-甲基苯基)丙酸

描述

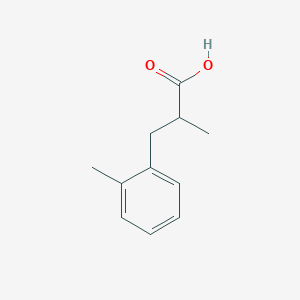

The compound of interest, 2-Methyl-3-(2-methylphenyl)propanoic acid, is a structural isomer of the 2-(methylphenyl)propanoic acids, which are a group of compounds that have been studied for various properties and applications. These compounds are characterized by a benzene ring substituted with a methyl group and a propanoic acid moiety. The position of the methyl group on the benzene ring can significantly affect the chemical and physical properties of these compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and subsequent reactions with acetone, chloroform, and NaOH, yielding a final product with an overall yield of about 38% . Another study reported the synthesis of (3,4-Methylenedioxyphenyl)-2-propanone, a useful intermediate for the synthesis of antihypertensive agents, through epoxidation of safrole and subsequent catalytic isomerization .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(2-methylphenyl)propanoic acid and its isomers can significantly influence their chemical behavior and interactions. For example, the inclusion formation constant of inclusion complexes between HP-β-CD and isomeric 2-(methylphenyl)propanoic acids was found to be dependent on the position of the methyl group on the benzene ring, indicating that steric hindrance plays a significant role in these interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Methyl-3-(2-methylphenyl)propanoic acid has been studied, such as the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, which is susceptible to auto-oxidation . Additionally, the enantioseparation of isomeric 2-(methylphenyl)propanoic acids has been achieved using countercurrent chromatography, demonstrating the potential for obtaining optically pure enantiomers of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-(2-methylphenyl)propanoic acid and its isomers are influenced by their molecular structure. The enantioseparation factors and peak resolutions in HPLC for the isomers indicate that the physical properties such as solubility and chromatographic behavior are affected by the position of the methyl group on the benzene ring . Theoretical studies on related compounds, such as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, have provided insights into charge transfer, hyperpolarizability, and thermodynamic properties, which are important for understanding the behavior of these compounds under various conditions .

科学研究应用

对映体分离和色谱法

- 异构酸的对映体分离:2-(3-甲基苯基)丙酸和2-(4-甲基苯基)丙酸,即2-甲基-3-(2-甲基苯基)丙酸的异构体,已使用逆流色谱法成功地进行对映体分离。该过程涉及使用羟丙基-β-环糊精作为手性选择剂,获得了较高的回收率和纯度水平(杨进等人,2020 年)。

合成和化学分析

- 甲酯的合成:与2-甲基-3-(2-甲基苯基)丙酸有关的N-(O,O-二乙基膦酰基苄基)-2-氨基-3-芳基丙酸的甲酯已被合成,表明了在各个领域的化学改性和应用的潜力(A. Tchapkanov & G. Petrov,1998 年)。

药理和生物学应用

- 生物活性酚类化合物:已经分离出与2-甲基-3-(2-甲基苯基)丙酸在结构上相关的新的酚类化合物,并表现出适度的抗炎活性。这些发现表明了潜在的药理学应用(任晓磊等人,2021 年)。

- 抗炎和抗菌活性:源自3-(4-甲基-苯甲酰)丙酸的亚芳基-5-(4-甲基苯基)-2(3H)-呋喃酮显示出显着的抗炎和抗菌活性,表明了潜在的治疗用途(A. Husain 等人,2009 年)。

材料科学和有机化学

- 功能性化合物的合成:已经探索了与2-甲基-3-(2-甲基苯基)丙酸在结构上相关的各种化合物的合成,在材料科学和有机化学中具有应用。这些包括羧酸衍生物的制备及其性质的研究(S. Kotteswaran 等人,2016 年)。

安全和危害

作用机制

Mode of Action

It is known that carboxylic acids, such as this compound, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Biochemical Pathways

It is known that carboxylic acids participate in numerous metabolic pathways once converted to their CoA derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

属性

IUPAC Name |

2-methyl-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORRXZKLVDDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-methylphenyl)propanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)